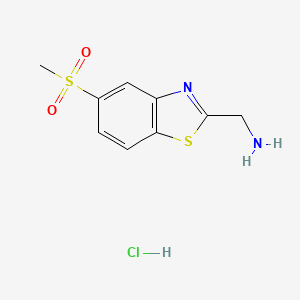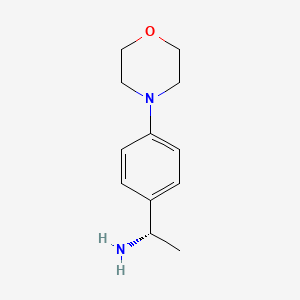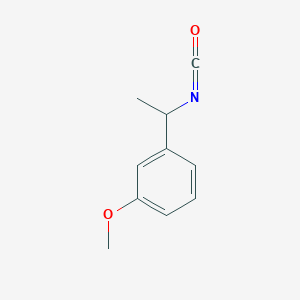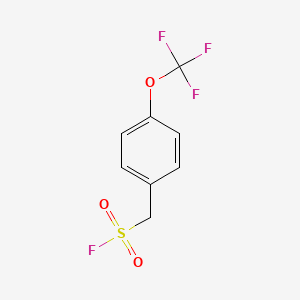
1-(4-oxocyclohexyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-oxocyclohexyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one is a chemical compound with a unique structure that combines a cyclohexanone ring with a tetrazolone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-oxocyclohexyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one typically involves the reaction of cyclohexanone derivatives with azide compounds under controlled conditions. One common method involves the use of acyl hydrazides and α-bromo nitroalkanes to form the tetrazolone ring . The reaction conditions often require mild temperatures and the presence of a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-oxocyclohexyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tetrazolone ring can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.
Applications De Recherche Scientifique
1-(4-oxocyclohexyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating oxidative stress-related disorders.
Mécanisme D'action
The mechanism of action of 1-(4-oxocyclohexyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of enzymes like 5-lipoxygenase (5-LOX), which plays a role in the inflammatory response . The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to leukotrienes, thereby reducing inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-hydroxyl-4-oxocyclohexyl) ethyl caffeate: Known for its anti-inflammatory properties.
1,3,4-oxadiazoles: Used in the development of advanced materials and exhibit various biological activities.
Uniqueness
1-(4-oxocyclohexyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one is unique due to its combination of a cyclohexanone ring and a tetrazolone moiety, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H10N4O2 |
|---|---|
Poids moléculaire |
182.18 g/mol |
Nom IUPAC |
4-(4-oxocyclohexyl)-1H-tetrazol-5-one |
InChI |
InChI=1S/C7H10N4O2/c12-6-3-1-5(2-4-6)11-7(13)8-9-10-11/h5H,1-4H2,(H,8,10,13) |
Clé InChI |
SPDKRJUHCOLHHI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)CCC1N2C(=O)NN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



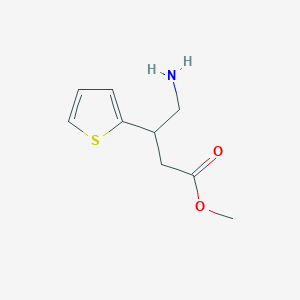


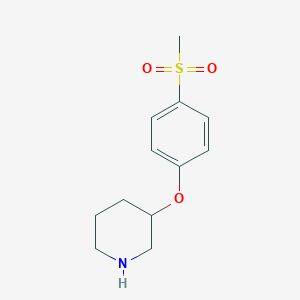
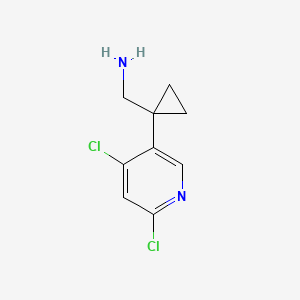


![rac-1-[(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octan-1-yl]methanamine hydrochloride](/img/structure/B13538396.png)
